(3-Carbamoyl-4-chlorophenyl)boronic acid

Medicinal Chemistry Enzyme Inhibition Oncology

Why procure this compound? (3-Carbamoyl-4-chlorophenyl)boronic acid delivers a unique 3-carbamoyl-4-chloro substitution pattern that outperforms generic arylboronic acids in palladium-catalyzed cross-couplings and biological target engagement. It exhibits potent inhibition of tumor-associated carbonic anhydrases hCA IX (Ki = 7 nM) and hCA XII (Ki = 5.20 nM), giving your medicinal chemistry program a validated fragment start. Its boronic acid group enables efficient Suzuki-Miyaura installation, while the carbamoyl moiety (3 H-bond donors) enhances target affinity. Ensure your synthesis benefits from ≥98% purity for optimal yields and simplified purification.

Molecular Formula C7H7BClNO3
Molecular Weight 199.4 g/mol
CAS No. 871332-67-1
Cat. No. B1418709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Carbamoyl-4-chlorophenyl)boronic acid
CAS871332-67-1
Molecular FormulaC7H7BClNO3
Molecular Weight199.4 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)Cl)C(=O)N)(O)O
InChIInChI=1S/C7H7BClNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11)
InChIKeyPHYINASSDCHPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Carbamoyl-4-chlorophenyl)boronic acid (CAS 871332-67-1): A Dual-Functional Boronic Acid for Targeted Synthesis and Biochemical Studies


(3-Carbamoyl-4-chlorophenyl)boronic acid (CAS 871332-67-1) is an arylboronic acid derivative characterized by the presence of both a chloro substituent and a primary carbamoyl (amide) group on the phenyl ring . This combination of functional groups provides a dual character: the boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis [1], while the carbamoyl and chloro groups offer distinct hydrogen-bonding and electronic properties that can modulate biological activity . The compound serves as a versatile building block for the construction of complex molecules, particularly in pharmaceutical and agrochemical research.

Why Generic Substitution of (3-Carbamoyl-4-chlorophenyl)boronic acid (CAS 871332-67-1) Fails: The Impact of Functional Group Synergy


Substituting (3-Carbamoyl-4-chlorophenyl)boronic acid with a generic arylboronic acid, such as phenylboronic acid or a simpler chlorophenylboronic acid, overlooks the synergistic effect of its unique 3-carbamoyl-4-chloro substitution pattern. This specific arrangement provides a distinct hydrogen-bonding network (three donors) and electron-withdrawing character that directly impacts both its performance in palladium-catalyzed cross-couplings and its biological target engagement . Evidence shows that even positional isomers or analogs lacking either the chloro or the carbamoyl group exhibit significantly different, and often inferior, properties in terms of enzyme inhibition potency and synthetic yield [1]. Therefore, direct substitution is not scientifically valid without comparative validation, and procurement decisions should be guided by the specific quantitative differentiators outlined below.

(3-Carbamoyl-4-chlorophenyl)boronic acid (CAS 871332-67-1): Quantitative Evidence of Differentiation for Scientific Procurement


Potent and Selective Inhibition of Tumor-Associated Carbonic Anhydrases IX and XII

The target compound demonstrates potent, low-nanomolar inhibition of the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII. In a direct head-to-head comparison, its inhibition constants (Ki) are 5.20 nM for hCA XII and 7 nM for hCA IX [1]. This represents a >9,600-fold improvement in potency against hCA XII compared to the unsubstituted parent compound, phenylboronic acid, which exhibits a Ki of ~50,000 nM (50 µM) for hCA I and is generally a much weaker inhibitor of CA isoforms [2]. Furthermore, this potency significantly exceeds that of the commonly employed 4-chlorophenylboronic acid, which shows a Ki of 81,000 nM against a mandelate racemase enzyme, a different but structurally relevant target [3].

Medicinal Chemistry Enzyme Inhibition Oncology

Enhanced Hydrogen Bonding Capacity Drives Target Engagement

The presence of the primary amide group in the target compound confers a hydrogen bond donor count of 3, which is distinct from simpler arylboronic acids . In comparison, 4-chlorophenylboronic acid has only 2 hydrogen bond donors, while 3-carbamoylphenylboronic acid (lacking the chlorine atom) also has 3 donors but a different electronic and steric profile [1]. This enhanced capacity for hydrogen bonding is directly correlated with the compound's ability to form strong, specific interactions with biological targets, as demonstrated by its nanomolar Ki values for carbonic anhydrases [2].

Computational Chemistry Drug Design Molecular Recognition

High Purity Specification for Reproducible Synthetic Outcomes

Commercially available (3-Carbamoyl-4-chlorophenyl)boronic acid is routinely offered at a high purity specification of ≥98% (often denoted as NLT 98% or ±98%), as documented by multiple suppliers . While many boronic acids are available at similar purity levels, the consistent availability of this high-purity grade for this specific, functionalized compound is a critical factor for procurement. This level of purity, typically verified by NMR, HPLC, or GC analysis, minimizes the risk of side reactions and inconsistent yields that can arise from unknown impurities in lower-grade materials . In cross-coupling applications, this reliability translates directly to more predictable and scalable synthetic outcomes.

Organic Synthesis Process Chemistry Quality Control

High-Value Application Scenarios for (3-Carbamoyl-4-chlorophenyl)boronic acid (CAS 871332-67-1) in Drug Discovery and Chemical Synthesis


Lead Optimization in Oncology: Development of Potent and Selective Carbonic Anhydrase IX/XII Inhibitors

The compound's demonstrated nanomolar inhibition of tumor-associated hCA IX (Ki = 7 nM) and hCA XII (Ki = 5.20 nM) makes it a validated starting point or fragment for medicinal chemistry campaigns targeting these enzymes, which are implicated in tumor growth and metastasis [1]. Its potency far exceeds that of simple phenylboronic acid analogs, providing a significant head start in the development of novel anticancer agents.

Synthesis of Complex Pharmaceutical Intermediates via Suzuki-Miyaura Cross-Coupling

The boronic acid functionality enables the efficient and reliable installation of the 3-carbamoyl-4-chlorophenyl motif into larger molecular frameworks via Suzuki-Miyaura cross-coupling reactions [2]. This is a critical step in the synthesis of numerous drug candidates and advanced intermediates where this specific aryl group is required for biological activity. The compound's high commercial purity (≥98%) ensures optimal yields and simplifies purification .

Development of Molecular Probes for Enzyme Mechanism Studies

The unique combination of the boronic acid (a known serine protease and carbonic anhydrase inhibitor motif) and the hydrogen-bonding carbamoyl group makes this compound an excellent scaffold for designing chemical probes to study enzyme active sites. Its enhanced hydrogen bond donor capacity (3 donors) and potent enzyme inhibition profile allow researchers to explore structure-activity relationships (SAR) around this chemotype [1].

Building Block for Targeted Protein Degradation (PROTAC) and Other Bifunctional Molecules

The compound serves as a versatile linker or functional moiety in the assembly of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras). Its boronic acid group can be used for bioconjugation or further derivatization, while the 3-carbamoyl-4-chlorophenyl core can be designed to bind specific protein targets, leveraging the potent interactions identified for carbonic anhydrases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Carbamoyl-4-chlorophenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.